molecular formula C15H22ClN3O3S B2399047 4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide CAS No. 2034330-62-4

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

Cat. No. B2399047
CAS RN: 2034330-62-4
M. Wt: 359.87
InChI Key: OGYTYKDWYVHFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide is a chemical compound . It is an organic nonlinear optical (NLO) material .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-aminomethylpiperidine with 4-Chlorobenzoyl chloride in the presence of triethylamine . The reaction mixture is stirred at room temperature for about 2 hours, leading to the formation of a white precipitate of triethylammonium chloride . The precipitate is filtered and the filtrate is evaporated to obtain the crude product, which is then recrystallized twice from ethyl methyl ketone .


Molecular Structure Analysis

The molecular formula of this compound is CHClNO . The average mass is 183.635 Da and the monoisotopic mass is 183.045090 Da .

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Research on piperidine derivatives, closely related to "4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide," has identified compounds with significant anti-acetylcholinesterase (anti-AChE) activity. For instance, Sugimoto et al. (1990) synthesized a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, finding that substituting the benzamide with a bulky moiety in the para position led to a substantial increase in activity against acetylcholinesterase. This discovery is pertinent for developing antidementia agents, as one specific compound demonstrated marked increases in acetylcholine content in the cerebral cortex and hippocampus of rats, highlighting its potential as a powerful inhibitor of acetylcholinesterase (Sugimoto et al., 1990).

Antibacterial Activity

Khatiwora et al. (2013) studied metal complexes of new benzamides, including structures similar to "4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide," for their antibacterial activity. The copper complexes of these benzamides exhibited better activities than free ligands and standard ampicillin against various bacterial strains, suggesting their potential in developing new antibacterial agents (Khatiwora et al., 2013).

Gastrointestinal Motility Enhancement

Sonda et al. (2003) synthesized a series of benzamide derivatives acting as serotonin 4 (5-HT4) receptor agonists, which included structures akin to the compound . These compounds were evaluated for their ability to enhance gastrointestinal motility, with some showing promising effects in increasing the frequency of defecation and accelerating gastric emptying. This research indicates the potential use of such compounds in treating gastrointestinal motility disorders (Sonda et al., 2003).

Serotonin Receptor Agonism

Further exploration into benzamide derivatives revealed their action as potent serotonin 4 (5-HT4) receptor agonists, promoting research into their use as prokinetic agents. These compounds demonstrate an increased effect on both upper and lower gastrointestinal tract motility, suggesting a valuable approach to developing treatments for gastrointestinal disorders with fewer side effects derived from 5-HT3- and dopamine D2 receptor-binding affinity (Sonda et al., 2004).

Neuroprotective and Antidepressant Potential

Investigations into novel antidepressants, such as Lu AA21004, involved the study of its metabolism, which has implications for the development of treatments for major depressive disorder. The study identified the oxidative metabolism pathways of Lu AA21004, providing insights into the pharmacokinetics and potential therapeutic applications of related benzamide derivatives in treating depression (Hvenegaard et al., 2012).

properties

IUPAC Name

4-chloro-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-18(2)23(21,22)19-9-7-12(8-10-19)11-17-15(20)13-3-5-14(16)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGYTYKDWYVHFEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)benzamide

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